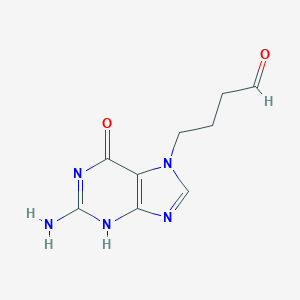
7-(4-Oxobutyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Oxobutyl)guanine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5O2 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanisms of Formation
The formation of 7-(4-Oxobutyl)guanine occurs through metabolic activation of NPYR, which leads to the generation of reactive intermediates that alkylate DNA. Studies have shown that this adduct is formed predominantly in the liver, where it can be detected using advanced analytical techniques such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) .
3.1. Genotoxicity Studies
Research has demonstrated that this compound contributes to the genotoxic properties of nitrosamines. It induces mutations primarily through GC to AT transitions, which are critical events in carcinogenesis . Understanding the mutagenic potential of this adduct helps researchers evaluate the risks associated with exposure to specific environmental toxins.
3.2. Biomarker Development
Due to its unique structure and formation mechanism, this compound serves as a potential biomarker for assessing exposure to nitrosamines in humans. Its detection in urine and tissues could provide insights into individual exposure levels and associated cancer risks .
3.3. DNA Repair Mechanism Studies
The study of this compound also aids in understanding DNA repair mechanisms, particularly those involving O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a crucial role in repairing alkylated DNA; however, it is inactivated upon transfer of the alkyl group from the modified guanine . Research into how cells respond to this adduct can inform therapeutic strategies for enhancing DNA repair in cancer treatment.
4.1. Detection in Animal Models
In studies involving rats treated with NPYR, significant levels of this compound were detected in hepatic DNA, demonstrating its relevance as a marker for assessing carcinogenic risk . The findings indicate that continuous exposure to nitrosamines may lead to persistent levels of this adduct, suggesting long-term implications for health.
4.2. Human Relevance
Research has suggested that similar mechanisms may occur in humans exposed to nitrosamines through dietary or environmental sources. The detection of this compound could serve as an indicator of such exposures and their potential health impacts .
Data Table: Summary of Key Findings on this compound
Propriétés
Numéro CAS |
123752-07-8 |
|---|---|
Formule moléculaire |
C9H11N5O2 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
4-(2-amino-6-oxo-1H-purin-7-yl)butanal |
InChI |
InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16) |
Clé InChI |
FRBHAZWTNAYCJI-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N |
SMILES isomérique |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
SMILES canonique |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
Synonymes |
7-(4-oxobutyl)guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















